molecular formula C10H17ClO4 B052937 Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate CAS No. 319924-73-7

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate

Cat. No.: B052937
CAS No.: 319924-73-7
M. Wt: 236.69 g/mol
InChI Key: WLRFCPQXWBDLRG-UHFFFAOYSA-N
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Biological Activity

Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate is a compound of significant interest in medicinal chemistry, particularly due to its role as a precursor in the synthesis of statins, which are widely used to manage cholesterol levels. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and relevance in drug development.

Chemical Structure and Properties

This compound has a molecular formula of C_{12}H_{19}ClO_{3} and a molecular weight of approximately 236.69 g/mol. The compound features a tert-butyl group, a chloro substituent, a hydroxy group, and a keto functionality, which contribute to its biological activity.

The primary biological activity of this compound is linked to its role in cholesterol biosynthesis. It serves as an intermediate in the synthesis of statins by inhibiting the enzyme HMG-CoA reductase, crucial for cholesterol production in the liver. By reducing cholesterol synthesis, statins effectively lower low-density lipoprotein (LDL) cholesterol levels in the bloodstream.

Interaction with Enzymes

Research indicates that this compound interacts with enzymes involved in lipid metabolism. Its structural features allow it to fit into active sites of these enzymes effectively, influencing their activity. The presence of hydroxyl and chloro groups enables potential hydrogen bonding and electrostatic interactions .

Biological Activities

The biological activities attributed to this compound include:

  • Cholesterol-Lowering Effects : As a precursor for statins, it plays a vital role in lowering LDL cholesterol levels.
  • Minimal Drug Interactions : Studies suggest that this compound has low potential for interactions with cytochrome P450 enzymes, indicating a favorable pharmacokinetic profile.
  • Potential Applications in Dyslipidemia Treatment : Its properties make it an attractive candidate for further development in treating dyslipidemia and related cardiovascular conditions.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Synthesis and Efficiency : A study demonstrated the efficient enzymatic synthesis of this compound using mutant alcohol dehydrogenases from Lactobacillus species, showcasing its utility as a chiral synthon for statin production .
  • Protective Effects Against Oxidative Stress : While primarily focused on related compounds, research has shown that similar structures can exhibit protective effects against oxidative stress-induced apoptosis in liver cells, suggesting potential protective roles for derivatives like this compound .

Comparative Analysis

The following table summarizes the unique features and biological activities associated with this compound compared to structurally similar compounds:

Compound NameStructure TypeUnique Features
Tert-butyl (R)-6-chloro-5-hydroxy-3-oxohexanoateStereoisomerKey intermediate for statin synthesis
Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoateStereoisomerDifferent stereochemistry may influence activity
Tert-butyl 6-bromo-5-hydroxy-3-oxohexanoateBrominated derivativeMay exhibit different reactivity and biological effects

Properties

IUPAC Name

tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRFCPQXWBDLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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